MK-4074

Übersicht

Beschreibung

MK-4074 ist ein leberspezifischer Inhibitor der Acetyl-CoA-Carboxylase ACC1 und ACC2 mit einem IC50-Wert von etwa 3 nM . Diese Verbindung ist aufgrund ihrer Interaktion mit organischen Anionentransportproteinen, die nur in Hepatozyten vorkommen, hochspezifisch für die Leber . This compound hat sich als vielversprechend erwiesen, die hepatische De-novo-Lipogenese zu reduzieren und die Gesamtketone im Plasma zu erhöhen, was es zu einem vielversprechenden Kandidaten für die Behandlung der nichtalkoholischen Fettleber macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von MK-4074 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren nachfolgende Reaktion unter kontrollierten Bedingungen . Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe chemischer Reaktionen unter Verwendung bestimmter Reagenzien und Katalysatoren synthetisiert wird, um die gewünschte Reinheit und Ausbeute zu erreichen .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt strengen Protokollen, um eine hohe Reinheit und Konsistenz zu gewährleisten. Der Prozess umfasst die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen und Reinigungstechniken . Die Verbindung wird typischerweise in fester Form hergestellt und kann in Lösungsmitteln wie Dimethylsulfoxid für die weitere Verwendung gelöst werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen

MK-4074 unterliegt in erster Linie Inhibitionsreaktionen mit den Acetyl-CoA-Carboxylase-Enzymen ACC1 und ACC2 . Diese Reaktionen sind entscheidend für seine Funktion als Inhibitor der Fettsäuresynthese.

Häufige Reagenzien und Bedingungen

Die Inhibitionsreaktionen von this compound mit ACC1 und ACC2 werden durch seine hohe Affinität zu diesen Enzymen mit IC50-Werten von etwa 3 nM erleichtert . Die Leberspezifität der Verbindung ist auf ihre Interaktion mit organischen Anionentransportproteinen und ihre Ausscheidung aus Hepatozyten in die Galle zurückzuführen, die vom MRP2-Effluxtransporter abhängt .

Hauptprodukte, die gebildet werden

Das Hauptprodukt der Inhibitionsreaktionen von this compound ist die Reduktion der Malonyl-CoA-Produktion, was zu einer verringerten Fettsäuresynthese und einer erhöhten Fettsäureoxidation führt . Dies führt zu reduzierten hepatischen Triglyceriden und erhöhten Plasmaketonen .

Wissenschaftliche Forschungsanwendungen

Medizin: This compound zeigt vielversprechende Ergebnisse bei der Behandlung der nichtalkoholischen Fettleber durch Reduzierung der hepatischen Steatose und Erhöhung der Plasmaketone.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Acetyl-CoA-Carboxylase-Enzyme ACC1 und ACC2 inhibiert, die für die Produktion von Malonyl-CoA verantwortlich sind, einem wichtigen Zwischenprodukt bei der Fettsäuresynthese . Durch die Reduzierung des Malonyl-CoA-Spiegels verringert this compound die Fettsäuresynthese und erhöht die Fettsäureoxidation . Dies führt zu reduzierten hepatischen Triglyceriden und erhöhten Plasmaketonen . Die Leberspezifität der Verbindung ist auf ihre Interaktion mit organischen Anionentransportproteinen und ihre Ausscheidung aus Hepatozyten in die Galle zurückzuführen, die vom MRP2-Effluxtransporter abhängt .

Wirkmechanismus

MK-4074 exerts its effects by inhibiting acetyl-CoA carboxylase enzymes ACC1 and ACC2, which are responsible for the production of malonyl-CoA, a key intermediate in fatty acid synthesis . By reducing malonyl-CoA levels, this compound decreases fatty acid synthesis and increases fatty acid oxidation . This leads to reduced hepatic triglycerides and increased plasma ketones . The compound’s liver specificity is due to its interaction with organic anion transport protein transporters and its excretion from hepatocytes into bile, which is dependent on the MRP2 efflux transporter .

Vergleich Mit ähnlichen Verbindungen

MK-4074 wird mit anderen Acetyl-CoA-Carboxylase-Inhibitoren wie GS-0976 (Firsocostat) und PF-05221304 verglichen . Während all diese Verbindungen die Acetyl-CoA-Carboxylase anvisieren, um die Fettsäuresynthese zu reduzieren, ist this compound in seiner hohen Leberspezifität und der potenten Inhibition sowohl von ACC1 als auch von ACC2 einzigartig . Diese Spezifität und Potenz machen this compound zu einem vielversprechenden Kandidaten für die Behandlung der nichtalkoholischen Fettleber .

Liste ähnlicher Verbindungen

- GS-0976 (Firsocostat)

- PF-05221304

- ND-646

- CP-640186 Hydrochlorid

- Tralkoxydim

- Quizalofop-P

Biologische Aktivität

MK-4074 is a potent small-molecule inhibitor targeting acetyl-CoA carboxylase (ACC) isoforms 1 and 2 (ACC1 and ACC2), which play a crucial role in lipid metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of hepatic steatosis and metabolic disorders. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions as a dual inhibitor of ACC1 and ACC2, exhibiting high specificity for liver tissues due to its dependence on organic anion transport proteins (OATP) for cellular uptake and MRP2 for biliary excretion. The compound demonstrates an IC50 value of approximately 3 nM for both ACC isoforms, indicating its potency in inhibiting de novo lipogenesis (DNL) while enhancing fatty acid oxidation (FAO) in hepatocytes .

Preclinical Studies

In male KKAy mice, a model for obesity and type 2 diabetes, this compound was administered orally at doses ranging from 0.3 to 3 mg/kg . The results showed a significant reduction in DNL, with an ID50 value of 0.9 mg/kg observed one hour post-administration. A time-course study revealed that a dose of 30 mg/kg reduced hepatic DNL by 83% , 70% , and 51% at 4, 8, and 12 hours post-dose, respectively .

In another study involving male C57BL/6J mice fed a high-fat/high-sucrose diet, this compound was administered at doses of 10 mg/kg and 30 mg/kg/day for four weeks. The results indicated a significant reduction in hepatic triglyceride (TG) levels compared to control groups .

Clinical Studies

The clinical implications of this compound were explored through studies aimed at assessing its efficacy in humans with hepatic steatosis. Preliminary findings suggest that this compound administration led to a substantial decrease in hepatic fat content after just one month of treatment. However, an unexpected rise in plasma TG levels was noted, prompting further investigation into the underlying mechanisms .

Data Summary

The following table summarizes key findings from various studies on this compound:

| Study Type | Model/Population | Dose (mg/kg) | DNL Reduction (%) | Plasma Ketones Increase | Liver/Plasma Ratio |

|---|---|---|---|---|---|

| Preclinical | KKAy Mice | 0.3 - 3 | Up to 83% | 1.5 - 3-fold | ~33 - 37 |

| Preclinical | C57BL/6J Mice | 10 - 30 | Significant | Not reported | Not reported |

| Clinical | Humans with Steatosis | TBD | TBD | TBD | TBD |

Case Study: Efficacy in Hepatic Steatosis

A cohort study involving patients with diagnosed hepatic steatosis was conducted to evaluate the effectiveness of this compound. Patients received the compound over a specified period while monitoring liver function tests and imaging studies to assess changes in liver fat content. Results indicated a marked improvement in liver health metrics post-treatment.

Case Study: Unexpected Rise in Plasma TGs

An exploratory analysis highlighted the paradoxical increase in plasma TG levels following this compound treatment despite reduced hepatic fat accumulation. Investigations into this phenomenon revealed potential compensatory mechanisms activated by the inhibition of ACC pathways.

Eigenschaften

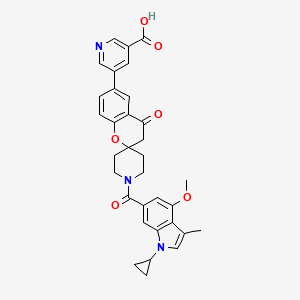

IUPAC Name |

5-[1'-(1-cyclopropyl-4-methoxy-3-methylindole-6-carbonyl)-4-oxospiro[3H-chromene-2,4'-piperidine]-6-yl]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31N3O6/c1-19-18-36(24-4-5-24)26-13-21(14-29(41-2)30(19)26)31(38)35-9-7-33(8-10-35)15-27(37)25-12-20(3-6-28(25)42-33)22-11-23(32(39)40)17-34-16-22/h3,6,11-14,16-18,24H,4-5,7-10,15H2,1-2H3,(H,39,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDBNGXLHMZSUEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=C1C(=CC(=C2)C(=O)N3CCC4(CC3)CC(=O)C5=C(O4)C=CC(=C5)C6=CC(=CN=C6)C(=O)O)OC)C7CC7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.